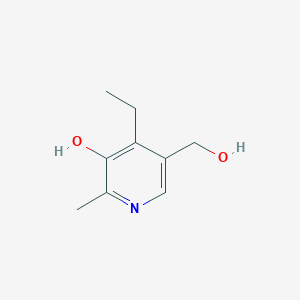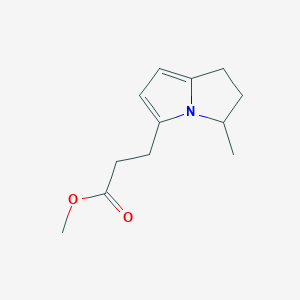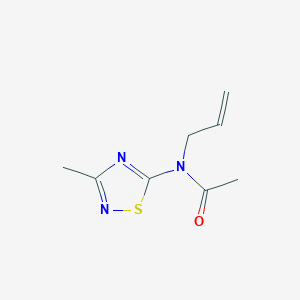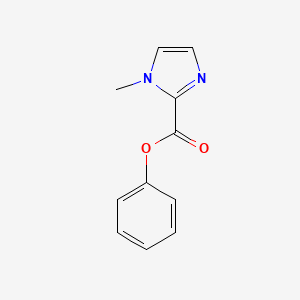![molecular formula C11H9N3O B3355284 7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one CAS No. 62289-95-6](/img/structure/B3355284.png)
7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one
Descripción general
Descripción
7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one is a heterocyclic compound that features a fused ring system combining pyrrole and naphthyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of diethyl 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol, followed by cyclization, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: Known for its kinase inhibition properties.
Indole derivatives: Commonly found in natural products and drugs with various biological activities.
Uniqueness
7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.
Propiedades
IUPAC Name |
7-methyl-5H-pyrrolo[2,3-c][1,6]naphthyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-5-3-7-8-6-12-4-2-9(8)13-11(15)10(7)14/h2-6H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMCNVVZAFQTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NC3=C2C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40490446 | |
| Record name | 7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40490446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62289-95-6 | |
| Record name | 7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40490446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methoxy-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3355234.png)
![3-Nitroimidazo[1,2-A]pyridin-2-amine](/img/structure/B3355242.png)
![5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B3355255.png)
![Thieno[2,3-b]pyridin-6(7H)-one](/img/structure/B3355268.png)

![3-Methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one](/img/structure/B3355279.png)


![Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-](/img/structure/B3355312.png)

![1,2,4,5,7,8,9,10-octahydro-[1,4]oxazepino[4,5-a]indole](/img/structure/B3355324.png)
